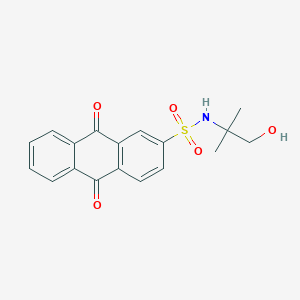

2-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the azetidine ring could potentially be formed through a ring-closing reaction . The cyclopentylthio group might be introduced through a nucleophilic substitution reaction.Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

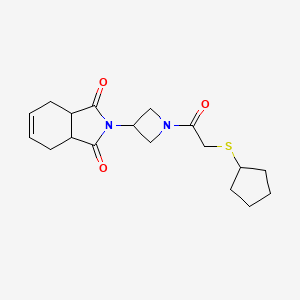

2-Azabicyclo[2.2.0]hexane-3,5-dione, a precursor to compounds structurally related to the query compound, has been utilized in the synthesis of azetidin-2-ones. This synthesis involves photopyridone formation followed by mild acid hydrolysis, demonstrating the compound's role as a building block for carbapenem nuclei, highlighting its potential in developing new antibacterial agents (Katagiri et al., 1986).

Novel Polysubstituted Isoindole-1,3-dione Analogues

Research into the synthesis of new polysubstituted isoindole-1,3-dione analogues, similar in structure to the query compound, showcases the chemical diversity achievable through different synthetic pathways. These processes involve reactions with m-CPBA to produce epoxide derivatives, underscoring the versatility of isoindole-1,3-dione frameworks in medicinal chemistry and drug design (Tan et al., 2014).

Isoindole Derivatives with Azetidinone Ring

The creation of isoindole derivatives that incorporate an azetidin-2-one moiety, through a [2π+2π] cycloaddition and electrocyclic reaction, has been reported. These reactions are highly stereoselective, yielding trans-β-lactams exclusively. This research highlights the potential of such compounds in the development of novel therapeutics, given their structural complexity and stereoselectivity (Hosseinkhani et al., 2015).

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis has been explored for the production of chiral 3-hydroxy-azetidin-2-ones, starting from 3-acetoxy-4,4-bis(alkylthio)-azetidin-2-ones. This process involves n-tributyltin hydride reduction and biocatalytic reduction with Baker's yeast, illustrating the compound's applicability in producing chiral molecules for pharmaceutical use (Bari et al., 1999).

Anticonvulsant Activities

Synthesis of novel 5-(isoindole-1,3-dione) pyrimidinones has been undertaken, demonstrating the therapeutic potential of compounds related to the query chemical. These compounds were tested for anticonvulsant activities, with specific derivatives showing significant efficacy. This research underscores the relevance of isoindole-1,3-dione derivatives in the development of new anticonvulsant drugs (Sharma et al., 2016).

Eigenschaften

IUPAC Name |

2-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-16(11-24-13-5-1-2-6-13)19-9-12(10-19)20-17(22)14-7-3-4-8-15(14)18(20)23/h3-4,12-15H,1-2,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSFVRGYLZSBSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)

![1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid](/img/structure/B2697365.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)

![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2697378.png)